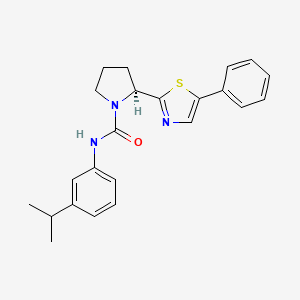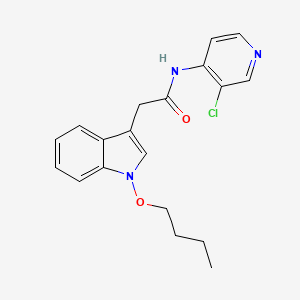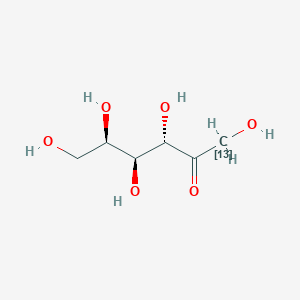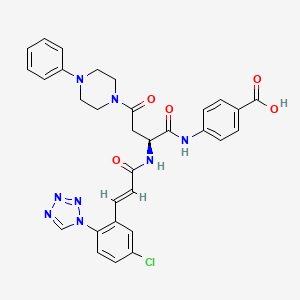
(+/-)-Tartaric-2,3-D2 acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+/-)-Tartaric-2,3-D2 acid is a deuterated form of tartaric acid, where the hydrogen atoms at the 2 and 3 positions are replaced with deuterium. Tartaric acid is a naturally occurring organic acid found in many plants, particularly in grapes. It is widely used in the food and beverage industry, as well as in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-Tartaric-2,3-D2 acid typically involves the deuteration of tartaric acid. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents under specific conditions. For example, tartaric acid can be treated with deuterated water (D2O) in the presence of a catalyst to achieve the desired deuteration.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
(+/-)-Tartaric-2,3-D2 acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce di-deuterated derivatives.
Reduction: It can be reduced to form deuterated alcohols.
Substitution: It can undergo substitution reactions where deuterium atoms are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield di-deuterated derivatives, while reduction may produce deuterated alcohols.
Aplicaciones Científicas De Investigación
(+/-)-Tartaric-2,3-D2 acid has several scientific research applications, including:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: It is used in studies involving enzyme mechanisms and metabolic pathways.
Medicine: It is used in the development of deuterated drugs with improved pharmacokinetic properties.
Industry: It is used in the production of deuterated compounds for various industrial applications, such as in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of (+/-)-Tartaric-2,3-D2 acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate or inhibitor for enzymes involved in metabolic pathways. The presence of deuterium atoms can influence the rate of enzymatic reactions, leading to differences in metabolic outcomes compared to non-deuterated compounds.
Comparación Con Compuestos Similares
(+/-)-Tartaric-2,3-D2 acid can be compared with other similar compounds, such as:
Tartaric acid: The non-deuterated form, which is widely used in the food and beverage industry.
Deuterated tartaric acid derivatives: Other deuterated forms of tartaric acid with different deuteration patterns.
The uniqueness of this compound lies in its specific deuteration at the 2 and 3 positions, which can lead to distinct chemical and biological properties compared to other forms of tartaric acid.
Propiedades
Fórmula molecular |
C4H6O6 |
|---|---|
Peso molecular |
152.10 g/mol |
Nombre IUPAC |
(2S,3S)-2,3-dideuterio-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C4H6O6/c5-1(3(7)8)2(6)4(9)10/h1-2,5-6H,(H,7,8)(H,9,10)/t1-,2-/m0/s1/i1D,2D |
Clave InChI |
FEWJPZIEWOKRBE-DSWNTLALSA-N |
SMILES isomérico |
[2H][C@@](C(=O)O)([C@@]([2H])(C(=O)O)O)O |
SMILES canónico |
C(C(C(=O)O)O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Amino-5-cyano-1-(|A-D-ribofuranosyl)-7H-pyrrolo[2,3-d] pyrimidine](/img/structure/B12405478.png)
![(1R,3Z,7E,11R)-1,5,5,8-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene](/img/structure/B12405479.png)






![4-[[4-(3,4-dichloroanilino)-6-(4-sulfamoylanilino)-1,3,5-triazin-2-yl]amino]benzenesulfonamide](/img/structure/B12405512.png)




